3-Benzyl-1-(4-methylphenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-1-(4-methylphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural features and biological activities . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a core structure in many biologically active molecules .
Vorbereitungsmethoden
The synthesis of 3-Benzyl-1-(4-methylphenyl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of benzylamine with 4-methylbenzoyl chloride in the presence of a base, followed by cyclization to form the pyrrolidine-2,5-dione ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis .
Analyse Chemischer Reaktionen
3-Benzyl-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-Benzyl-1-(4-methylphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Benzyl-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
3-Benzyl-1-(4-methylphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
3-(4-methoxyphenyl)-1-benzyl-pyrrolidine-2,5-dione: This compound has similar structural features but differs in the substitution pattern on the aromatic ring.
3-chloro-1-aryl pyrrolidine-2,5-diones: These compounds have different substituents on the pyrrolidine ring, leading to variations in their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Eigenschaften
Molekularformel |
C18H17NO2 |
---|---|
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
3-benzyl-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H17NO2/c1-13-7-9-16(10-8-13)19-17(20)12-15(18(19)21)11-14-5-3-2-4-6-14/h2-10,15H,11-12H2,1H3 |
InChI-Schlüssel |
DPKGUYKPSUEDAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.